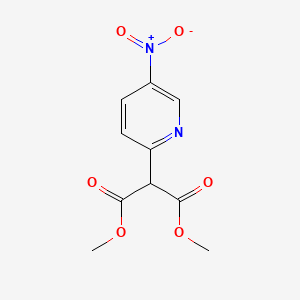

Dimethyl 2-(5-nitropyridin-2-yl)malonate

Description

Contextualization within Nitro-Substituted Pyridine (B92270) Chemistry

Pyridine and its derivatives are fundamental heterocyclic structures widely incorporated into pharmaceuticals, agrochemicals, and new materials. researchgate.netwikipedia.org The introduction of a nitro group (—NO₂) onto the pyridine ring profoundly alters its electronic properties and reactivity. As a strong electron-withdrawing group, the nitro substituent deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. ntnu.no

Direct nitration of pyridine is often a low-yielding process because the basic nitrogen atom is protonated under typical acidic nitration conditions, forming a highly deactivated pyridinium (B92312) cation. wikipedia.orgresearchgate.net Consequently, the synthesis of nitropyridines frequently employs alternative strategies, such as the nitration of pyridine N-oxide or nucleophilic substitution reactions on halo-pyridines. wikipedia.org For instance, 2-substituted-5-nitropyridines are often synthesized from precursors like 2-chloro-5-nitropyridine (B43025). chemsrc.com

The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (—NH₂), providing a gateway to a vast array of further functionalizations, including diazotization and the formation of amides or other nitrogen-containing heterocycles. This transformative potential makes nitro-substituted pyridines, such as the pyridine core of Dimethyl 2-(5-nitropyridin-2-yl)malonate, valuable intermediates in multi-step synthetic sequences. ontosight.ai

Significance of Malonate Esters as Synthetic Intermediates

Malonate esters, such as dimethyl malonate and diethyl malonate, are cornerstone reagents in organic synthesis, primarily due to the reactivity of the carbon atom positioned between the two ester carbonyl groups (the α-carbon). wikipedia.org The protons on this carbon are significantly acidic because the resulting carbanion (enolate) is stabilized by resonance delocalization across both carbonyl groups. wikipedia.orgorganic-chemistry.org

This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate. wikipedia.orgorganic-chemistry.org This nucleophile is central to the classical malonic ester synthesis, a powerful method for preparing substituted acetic acids. wikipedia.org The synthesis involves two main steps:

Alkylation: The malonate enolate undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide to form a new carbon-carbon bond. wikipedia.orgorganicchemistrytutor.com This step can be repeated to introduce a second alkyl group. wikipedia.org

Hydrolysis and Decarboxylation: The substituted malonate ester is then hydrolyzed to the corresponding malonic acid, which, upon heating, readily undergoes decarboxylation (loss of CO₂) to yield a substituted carboxylic acid. wikipedia.orgorganicchemistrytutor.com

Beyond this classic transformation, malonate esters are precursors to a diverse range of molecular structures, including barbiturates, and are used in cyclocondensation reactions to form various malonyl heterocycles. wikipedia.orgmdpi.com Their versatility makes them indispensable tools for constructing complex molecular frameworks from simple starting materials. nih.govmdpi.com

Overview of Current Research Trajectories and Academic Relevance for the Compound

This compound is primarily valued as a bifunctional intermediate, meaning both the nitropyridine and malonate portions of the molecule can be selectively manipulated to achieve complex synthetic goals. Current research involving this and similar compounds often focuses on its application as a scaffold for building novel heterocyclic systems. ontosight.ai

A common research trajectory involves the chemical modification of the nitro group. For example, its reduction to an amine (creating Dimethyl 2-(5-aminopyridin-2-yl)malonate) introduces a nucleophilic center that can participate in subsequent intramolecular cyclization reactions with the adjacent malonate ester moiety. Such strategies are employed to construct fused bicyclic and polycyclic heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. ontosight.ai

The compound's structure is also well-suited for its use in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comsemanticscholar.org The diverse reactivity of this compound makes it an attractive component for designing novel MCRs to rapidly generate libraries of complex molecules for biological screening.

The academic relevance of this compound lies in its role as a versatile tool for exploring new synthetic methodologies and for the targeted synthesis of functional molecules with potential applications in pharmaceuticals and materials science. ontosight.ai

| Reaction Type | Reagents & Conditions | Product Type |

| Nitro Group Reduction | H₂/Pd-C or SnCl₂/HCl | Dimethyl 2-(5-aminopyridin-2-yl)malonate |

| Ester Hydrolysis | Aqueous acid or base (e.g., NaOH, HCl) | 2-(5-nitropyridin-2-yl)malonic acid |

| Alkylation | Base (e.g., NaH), followed by an alkyl halide (R-X) | Substituted malonate ester |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(5-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)7-4-3-6(5-11-7)12(15)16/h3-5,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEVSGUDKFSYGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=NC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Strategies

Direct synthesis predominantly relies on the venerable Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of aromatic chemistry.

The most common and efficient method for synthesizing Dimethyl 2-(5-nitropyridin-2-yl)malonate is through the SNAr reaction. This approach leverages the high electrophilicity of the pyridine (B92270) ring, which is activated by the presence of a strong electron-withdrawing nitro group.

The core of this synthetic strategy involves the reaction between a 2-halo-5-nitropyridine (typically 2-chloro-5-nitropyridine) and the nucleophilic anion of dimethyl malonate. whiterose.ac.uk The malonate anion, or enolate, is generated in situ by treating dimethyl malonate with a suitable base. The carbanion then attacks the C-2 position of the nitropyridine ring, displacing the halide leaving group. whiterose.ac.uk

The general reaction is as follows:

Step 1: Deprotonation of Dimethyl Malonate CH₂(COOCH₃)₂ + Base → ⁻CH(COOCH₃)₂ + Base-H⁺

Step 2: Nucleophilic Attack and DisplacementThis method is analogous to the well-established malonic ester synthesis, where a carbanion derived from a malonic ester is used as a nucleophile for alkylation. quora.com

The success of the SNAr coupling is highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly impact the reaction rate and yield.

Base: A strong base is required to deprotonate the α-carbon of dimethyl malonate, which has a pKa of approximately 13. Common bases used for this purpose include sodium hydride (NaH) and sodium ethoxide. whiterose.ac.ukquora.com The selection of the base should be compatible with the chosen solvent and ester to prevent side reactions like transesterification. quora.com

Solvent: Polar aprotic solvents are preferred for SNAr reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity. Tetrahydrofuran (THF) is a documented solvent for this type of reaction. whiterose.ac.uk Other solvents typically employed for SNAr reactions include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

Temperature: The generation of the malonate enolate is often initiated at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. whiterose.ac.uk Following the addition of the 2-halo-5-nitropyridine, the reaction is typically allowed to proceed at room temperature or with gentle heating to ensure completion. whiterose.ac.uk

| Halogenated Pyridine | Malonate Ester | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-chloro-5-nitropyridine (B43025) | Diethyl Malonate* | Sodium Hydride (60% dispersion) | THF | 0 °C to Room Temp | 64% |

*Data for the analogous synthesis of the diethyl ester is presented, as it follows the same synthetic principle.

The SNAr reaction for the formation of this compound proceeds via a well-characterized two-step addition-elimination mechanism.

Nucleophilic Addition: The reaction is initiated by the attack of the dimethyl malonate carbanion on the carbon atom bearing the halogen leaving group (C-2). This forms a resonance-stabilized anionic σ-complex, commonly known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group at the C-5 position plays a pivotal role by delocalizing the negative charge of the intermediate through resonance, thereby stabilizing it.

Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the pyridine ring is restored by the expulsion of the halide ion (e.g., Cl⁻). The rate-limiting step of the SNAr reaction is generally the initial formation of the Meisenheimer complex. chegg.com The reactivity of the 2-halo-5-nitropyridine substrate is influenced by the nature of the halogen, with fluoride (B91410) being the best leaving group for SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic. chegg.com

Alternative Synthetic Routes and Precursors

The precursor 2-chloro-5-nitropyridine can be synthesized through several pathways. A common industrial method involves the nitration of 2-aminopyridine (B139424), followed by a diazotization reaction to form 2-hydroxy-5-nitropyridine, which is then chlorinated using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). guidechem.comgoogle.comgoogle.com Other routes start from 3-nitropyridine (B142982) or use 2-halogenated acrylates to build the pyridine ring system. guidechem.comgoogle.com

| Starting Material | Key Reagents | Key Intermediate | Reference |

|---|---|---|---|

| 2-Aminopyridine | H₂SO₄/HNO₃; NaNO₂/HCl; POCl₃ | 2-Amino-5-nitropyridine | guidechem.comgoogle.com |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | N/A | google.comchemicalbook.com |

| 2-Halogenated acrylate | Nitromethane, Triethyl orthoformate | 2-Hydroxy-5-nitropyridine | google.com |

Dimethyl malonate is typically prepared industrially from chloroacetic acid, which is converted to sodium cyanoacetate (B8463686) and then hydrolyzed and esterified with methanol. chemicalbook.comgoogle.com An alternative synthesis involves the catalytic carbonylation of chloroacetate (B1199739) with carbon monoxide and methanol. chemicalbook.com

Multicomponent Reaction (MCR) Integration

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step, adhering to principles of atom and step economy. nih.govnih.gov this compound and its parent compound, dimethyl malonate, can be integrated into such reaction cascades.

For instance, dimethyl malonate participates in a three-component reaction with salicylaldehyde (B1680747) and 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538) (a malononitrile (B47326) dimer) in DMSO at room temperature. researchgate.netsemanticscholar.org This transformation leads to the formation of complex, fused heterocyclic systems like dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate in good yields (70–92%). nih.govsemanticscholar.org In this MCR, the dimethyl malonate moiety is incorporated into the final structure, showcasing its utility as a versatile C-nucleophile for building molecular complexity. nih.gov

Role of Dimethyl Malonate in Convergent Syntheses

The primary and most direct route to this compound is a convergent synthesis centered around a nucleophilic aromatic substitution (SNAr) reaction. In this approach, two key structural fragments, the nitropyridine ring and the malonate moiety, are brought together in a single, highly effective step.

The reaction involves the treatment of 2-chloro-5-nitropyridine with dimethyl malonate in the presence of a base. The mechanism of this transformation is a classic SNAr pathway. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 5-position. This activation is most pronounced at the positions ortho and para to the nitro group (the 2- and 4-positions).

The reaction proceeds in two main steps:

Nucleophilic Attack: The base (e.g., sodium hydride, potassium carbonate) deprotonates the acidic α-hydrogen of dimethyl malonate, generating a resonance-stabilized carbanion. This potent nucleophile then attacks the electron-deficient C2 carbon of the 2-chloro-5-nitropyridine, which bears the leaving group (chloride). This addition step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. mdpi.comlibretexts.orglibretexts.org

Elimination of the Leaving Group: Aromaticity is restored in the final step through the elimination of the chloride leaving group, yielding the stable final product, this compound. mdpi.com

This synthetic strategy is considered convergent because it efficiently combines two moderately complex starting materials in a late stage of the synthesis, which is generally more efficient than a linear synthesis that involves sequential modification of a single starting material.

Scope and Limitations of MCRs for Accessing Nitropyridyl Malonates

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial parts of all reactants, have emerged as a powerful tool in modern organic synthesis due to their high efficiency and atom economy. libretexts.orgnih.gov While a specific MCR for the direct synthesis of this compound is not prominently reported, the general scope of MCRs for pyridine synthesis suggests a potential, albeit challenging, alternative route.

Scope: MCRs for pyridine synthesis, such as the Hantzsch pyridine synthesis and its variations, typically involve the condensation of an aldehyde, a β-ketoester or equivalent, and an ammonia (B1221849) source. acsgcipr.org In principle, a combination of starting materials could be envisioned to construct the nitropyridyl malonate skeleton. For instance, a multicomponent reaction could potentially involve a nitro-substituted building block, a component to introduce the malonate group, and other fragments to complete the pyridine ring. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in many MCRs for pyridine synthesis. acs.org

Limitations: Despite their advantages, the application of MCRs for the synthesis of a specific, unsymmetrically substituted pyridine like this compound faces several limitations:

Regioselectivity: Achieving the desired 2,5-substitution pattern on the pyridine ring can be a significant challenge in MCRs. The condensation of multiple components can often lead to a mixture of regioisomers, complicating purification and reducing the yield of the target compound.

Substrate Compatibility: The required starting materials for an MCR leading to a nitropyridyl malonate might be complex, unstable, or not readily available. The nitro group itself could interfere with the reaction conditions required for the MCR.

Reaction Optimization: Developing a novel MCR is often a complex task requiring extensive optimization of catalysts, solvents, and reaction conditions to achieve a satisfactory yield and selectivity for the desired product. nih.gov

Therefore, while MCRs offer a theoretically attractive and "green" approach, the control over regioselectivity and the availability of suitable starting materials remain significant hurdles for their application in the targeted synthesis of nitropyridyl malonates.

Comparative Analysis of Synthetic Efficiencies and Selectivities

A comparative analysis of the synthetic methodologies for this compound primarily involves comparing the established SNAr approach with the potential of MCRs. The efficiency and selectivity of these methods can be evaluated based on reported yields, reaction conditions, and the purity of the final product.

The SNAr reaction of 2-chloro-5-nitropyridine with dimethyl malonate is a highly selective and efficient method. The strong activation provided by the nitro group ensures that the substitution occurs exclusively at the 2-position, leading to a single major product with high regioselectivity. Yields for this type of reaction are typically high, often exceeding 80-90% under optimized conditions.

In contrast, MCRs for substituted pyridines, while powerful, can exhibit variable yields and selectivities depending on the specific substrates and conditions. The following table provides a general comparison based on typical outcomes for these reaction types.

Interactive Data Table: Comparison of Synthetic Routes to Substituted Pyridines

| Synthetic Method | Typical Starting Materials | Typical Conditions | Typical Yield (%) | Selectivity | Advantages | Disadvantages |

| SNAr | 2-chloro-5-nitropyridine, Dimethyl malonate, Base | Aprotic solvent (e.g., DMF, DMSO), Elevated temperature | 80-95% | High regioselectivity | High yield, High selectivity, Readily available starting materials | Use of stoichiometric base, Potentially harsh conditions |

| MCR (Conventional) | Aldehyde, β-dicarbonyl compound, Ammonia source, Malononitrile | Reflux in ethanol (B145695), 6-9 hours | 71-88% | Variable regioselectivity | One-pot, High bond-forming efficiency | Longer reaction times, Potential for side products and regioisomers |

| MCR (Microwave) | Aldehyde, β-dicarbonyl compound, Ammonia source, Malononitrile | Microwave irradiation in ethanol, 2-7 minutes | 82-94% | Variable regioselectivity | Very short reaction times, High yields, Energy efficient | Requires specialized equipment, Selectivity can still be an issue |

Data for MCRs are based on representative examples for the synthesis of various substituted pyridines and may not directly reflect the outcome for the specific target compound. nih.govacs.org

This comparison highlights that while MCRs, particularly under microwave irradiation, can offer higher yields in shorter reaction times, the SNAr method remains the more reliable and selective approach for the specific synthesis of this compound due to its predictable and high regioselectivity.

Atom Economy and Step Economy Considerations in Synthesis

The principles of atom economy and step economy are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and minimize the number of synthetic steps, respectively.

SNAr Synthesis: The SNAr synthesis of this compound from 2-chloro-5-nitropyridine and dimethyl malonate is a two-component reaction that exhibits good step economy as it forms a key C-C bond and the final product in a single step from the main precursors. However, its atom economy is inherently limited by the use of a stoichiometric base and the formation of a salt byproduct (e.g., NaCl if NaH is used as the base). The theoretical atom economy can be calculated as:

Atom Economy = (Molar Mass of Product) / (Sum of Molar Masses of all Reactants) x 100%

For the reaction with NaH, the reactants are 2-chloro-5-nitropyridine (158.55 g/mol ), dimethyl malonate (132.12 g/mol ), and sodium hydride (24.00 g/mol ). The product is this compound (254.20 g/mol ). The byproducts are NaCl (58.44 g/mol ) and H₂ (2.02 g/mol ). The atom economy is less than 100% due to the formation of these byproducts.

Multicomponent Reactions (MCRs): MCRs are conceptually designed for high atom and step economy. libretexts.org By combining three or more starting materials in a single operation to form the final product, MCRs significantly reduce the number of synthetic steps, which in turn minimizes solvent usage, energy consumption, and waste generation associated with intermediate purification. In an ideal MCR, all atoms of the starting materials are incorporated into the final product, leading to a 100% atom economy, with often only a small molecule like water or ethanol as a byproduct. acsgcipr.org

A hypothetical MCR for this compound would likely offer superior atom and step economy compared to the SNAr route. However, as discussed, the practical challenges of developing such a specific and selective MCR mean that the more established, albeit less atom-economical, SNAr method is often preferred for its reliability and high selectivity. The trade-off between the theoretical elegance of MCRs and the practical efficiency of the SNAr approach is a common consideration in modern synthetic chemistry.

Chemical Reactivity and Transformation Pathways of Dimethyl 2 5 Nitropyridin 2 Yl Malonate

Reactivity of the Malonate Moiety

Hydrolysis and Decarboxylation Transformations to Related Pyridine (B92270) Derivatives

The malonate ester functionality in Dimethyl 2-(5-nitropyridin-2-yl)malonate serves as a versatile synthetic handle for transformation into other pyridine derivatives through hydrolysis and subsequent decarboxylation. This two-step sequence is a classical transformation for malonic esters. chemtube3d.comarkat-usa.org

The process is initiated by the hydrolysis of the two methyl ester groups, a reaction that can be catalyzed by either acid or base. Acid-catalyzed hydrolysis, for instance, using aqueous sulfuric acid, protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process, repeated for both ester groups, yields 2-(5-nitropyridin-2-yl)malonic acid.

This resulting disubstituted malonic acid is thermally unstable. Upon heating, it readily undergoes decarboxylation, a reaction in which a carboxyl group is eliminated as carbon dioxide. This step typically proceeds through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable product. For example, the analogous diethyl ester, 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester, when heated with aqueous sulfuric acid, undergoes hydrolysis and decarboxylation to afford 2-methyl-5-nitropyridine (B155877) in high yield. acs.org This indicates a complete decarboxylation of the malonic acid intermediate. Depending on the reaction conditions, the hydrolysis and decarboxylation can sometimes be controlled to yield the mono-acid, 2-(5-nitropyridin-2-yl)acetic acid. wikipedia.org

The general transformation is summarized in the table below.

| Starting Material | Reagents & Conditions | Intermediate | Final Product | Reaction Type |

|---|---|---|---|---|

| This compound | 1. H3O+ or OH- 2. Heat (Δ) | 2-(5-nitropyridin-2-yl)malonic acid | 2-methyl-5-nitropyridine | Hydrolysis / Decarboxylation |

Reactivity of the Pyridine Ring System

The chemical behavior of the pyridine ring in this compound is profoundly influenced by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient compared to benzene, and this characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position. nih.gov This electronic feature renders the pyridine core highly electrophilic and susceptible to a range of chemical transformations, particularly those involving nucleophiles.

The high electrophilicity of the 5-nitropyridine ring allows for chemoselective functionalization, where the reaction outcome is dictated by the nature of the attacking nucleophile. nih.gov Research on related 3-R-5-nitropyridines has demonstrated a distinct divergence in reactivity pathways based on the nucleophile employed. cdnsciencepub.comnih.govacs.org

Anionic O-, N-, and S-Nucleophiles: When treated with "hard" or "soft" anionic nucleophiles derived from oxygen, nitrogen, or sulfur (e.g., alkoxides, amides, thiolates), 5-nitropyridine systems can undergo nucleophilic aromatic substitution (SNAr). In some cases, this can lead to the displacement of the nitro group, a typically poor leaving group, which is an unusual but documented reaction pathway for highly activated systems. cdnsciencepub.comacs.org

Carbon Nucleophiles: In contrast, reactions with "soft" carbon-based nucleophiles, such as enolates or organometallic reagents, predominantly lead to addition reactions rather than substitution. cdnsciencepub.comnih.gov These nucleophiles attack the electron-deficient carbon atoms of the pyridine ring, resulting in the formation of covalent adducts and the temporary loss of aromaticity, a process known as dearomatization. acs.org

This differential reactivity provides a powerful tool for the selective modification of the pyridine core, allowing for either substitution or addition pathways to be favored by choosing the appropriate nucleophilic partner.

Dearomatization of the pyridine ring in this compound is a key reaction pathway, particularly with carbon nucleophiles. The energy barrier for disrupting the aromatic system is overcome by the significant electronic stabilization provided by the nitro group. nih.govlookchem.com This activation renders the molecule "superelectrophilic," enabling it to react with even very weak nucleophiles under mild conditions. nih.gov

The nucleophilic attack typically occurs at the positions ortho or para to the electron-withdrawing nitro group, which correspond to the C2, C4, and C6 positions. Since the C2 position is already substituted with the malonate group, nucleophilic attack is directed to the C4 and C6 positions. This leads to the formation of stable, non-aromatic dihydropyridine (B1217469) derivatives, often referred to as Meisenheimer-type adducts. cdnsciencepub.comnih.gov These dearomatization processes are synthetically valuable as they convert a flat, aromatic system into a three-dimensional structure, providing access to complex molecular scaffolds. acs.org

Examination of Regioselectivity and Stereoselectivity in Transformations

The transformations of this compound, especially nucleophilic additions, are governed by principles of regioselectivity. The directing influence of the substituents on the pyridine ring dictates the position of nucleophilic attack.

The nitro group at C5 exerts a strong -M (mesomeric) and -I (inductive) effect, withdrawing electron density most effectively from the ortho (C4, C6) and para (C2) positions. The malonate group at C2 also has an electron-withdrawing character. This electronic landscape makes the C4 and C6 positions the most electrophilic and thus the most favorable sites for nucleophilic attack. Consequently, nucleophilic addition reactions on this system typically yield a mixture of 1,4- and 1,2-addition products (corresponding to attack at C4 and C6, respectively). cdnsciencepub.comnih.gov

| Position of Attack | Product Type | Directing Influence |

|---|---|---|

| C4 | 1,4-dihydropyridine adduct | Ortho to NO2 group |

| C6 | 1,2-dihydropyridine adduct | Ortho to NO2 group |

While the regioselectivity of these reactions is well-documented, information regarding their stereoselectivity is less prevalent in the literature for this specific compound. The formation of a new stereocenter during the addition of a nucleophile to the planar pyridine ring means that enantioselective or diastereoselective transformations are possible, typically requiring the use of chiral nucleophiles, reagents, or catalysts. However, specific studies detailing the stereochemical outcomes of reactions involving this compound are not extensively reported.

Rearrangement Reactions and Structural Reorganizations

Beyond simple substitution and addition reactions, the nitropyridine scaffold is known to participate in several types of rearrangement and structural reorganization reactions. While not all have been explicitly documented for this compound itself, these pathways are relevant to the chemistry of nitropyridine derivatives.

One significant class of structural reorganization is the ANRORC mechanism , which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. This mechanism is particularly relevant for the reaction of heterocyclic systems with strong nucleophiles like sodium amide. nih.gov The process involves the initial addition of the nucleophile to the ring, followed by cleavage of a ring bond to form an open-chain intermediate. This intermediate can then cyclize in a different manner to form a new heterocyclic ring, often with an exchange of ring atoms and exocyclic groups. nih.govresearchgate.net

Another potential pathway for rearrangement involves the initial transformation of the pyridine to its corresponding N-oxide . Pyridines are readily oxidized to N-oxides, and these intermediates exhibit unique reactivity. nih.govacs.org Pyridine N-oxides can undergo rearrangement reactions, for example, upon treatment with acetic anhydride, which typically results in the introduction of an acetoxy group at the 2-position of the ring. cdnsciencepub.com

Furthermore, intramolecular rearrangements such as sigmatropic shifts have been observed in nitropyridine chemistry. For instance, the synthesis of 3-nitropyridine (B142982) via the nitration of pyridine with dinitrogen pentoxide proceeds through an intermediate that undergoes a cdnsciencepub.com sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the ring. Such rearrangements represent a sophisticated pathway for functional group transposition within the heterocyclic system.

Derivatization and Advanced Functionalization Strategies

Modification of Ester Groups for Diversification

The twin methoxycarbonyl groups of Dimethyl 2-(5-nitropyridin-2-yl)malonate are primary sites for chemical derivatization. Altering these ester functionalities can lead to a diverse library of compounds with varied properties and further reactive potential. Key transformations include hydrolysis, transesterification, and amidation.

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid under either acidic or basic conditions. However, malonic acids substituted with electron-withdrawing groups can be prone to decomposition or decarboxylation under harsh conditions, such as elevated temperatures or high alkali concentrations. beilstein-journals.orgnih.gov For instance, vigorous hydrolysis of similar substituted malonate esters with a mixture of aqueous HBr and acetic acid at reflux has been shown to lead directly to the decarboxylated acetic acid derivative. nih.gov This process effectively converts the malonate moiety into a single carboxymethyl group, a significant structural modification.

Transesterification: This strategy involves replacing the methyl groups of the esters with other alkyl or aryl groups by reacting the compound with a different alcohol in the presence of an acid or base catalyst. Continuous transesterification processes have been developed for dialkyl malonates, allowing for the efficient production of, for example, diethyl malonate from dimethyl malonate with high purity. google.com This reaction allows for the introduction of bulkier or more functionalized side chains, which can influence the molecule's solubility and steric profile.

Amidation: The reaction of the malonate esters with primary or secondary amines leads to the formation of the corresponding amides. Depending on the reaction conditions and stoichiometry, this can yield mono-amides or di-amides. researchgate.net This introduces nitrogen-based functionalities, creating opportunities for hydrogen bonding and further chemical modifications.

Table 1: Potential Modifications of the Ester Groups

| Transformation | Reagents & Conditions | Resulting Functional Group |

|---|---|---|

| Hydrolysis | Aqueous acid (e.g., HBr/AcOH) or base (e.g., NaOH), heat | Di-carboxylic acid or mono-carboxylic acid (post-decarboxylation) |

| Transesterification | Different alcohol (e.g., Ethanol), acid or base catalyst | Di-ester with different alkyl groups (e.g., Diethyl ester) |

| Amidation | Primary or secondary amine (e.g., Benzylamine, Piperidine) | Mono- or di-amide |

Introduction of Diverse Chemical Functionalities onto the Core Structure

Beyond the ester groups, the core structure of this compound offers other sites for introducing chemical diversity, primarily through modification of the nitro group and substitution at the α-carbon.

Reduction of the Nitro Group: The nitro group on the pyridine (B92270) ring is a key functional handle that can be readily transformed into an amino group. This conversion dramatically alters the electronic properties of the pyridine ring, changing the substituent from strongly electron-withdrawing to strongly electron-donating. nih.govmasterorganicchemistry.com This transformation is a critical step in the synthesis of many biologically active compounds. masterorganicchemistry.com Several methods exist for this reduction on an industrial scale. wikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. masterorganicchemistry.comwikipedia.org

Metal-Acid Reduction: Employing easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.com

Chemical Reductants: Using reagents like tin(II) chloride (SnCl₂) or sodium hydrosulfite. wikipedia.org

The resulting 5-aminopyridine derivative is a valuable intermediate for subsequent reactions, including diazotization and cyclization. The reduction can sometimes be controlled to yield intermediate products like hydroxylamines by using specific reagents such as zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org

Alkylation of the α-Carbon: The proton on the carbon atom situated between the two ester groups is acidic and can be removed by a suitable base to generate a carbanion. This nucleophilic center can then react with various electrophiles, most commonly alkyl halides, to introduce a substituent at this position. The existence of related compounds like Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate demonstrates this modification pathway. ontosight.ai This alkylation adds a further point of diversity to the molecular structure.

Table 2: Strategies for Core Structure Functionalization

| Target Site | Reaction Type | Reagents & Conditions | Resulting Functionality |

|---|---|---|---|

| C5-Nitro Group | Reduction | H₂, Pd/C; or Fe, HCl; or SnCl₂ | C5-Amino Group |

| C5-Nitro Group | Partial Reduction | Zn, NH₄Cl | C5-Hydroxylamino Group |

| α-Carbon | Alkylation | Base (e.g., NaH, NaOEt), Alkyl Halide (e.g., CH₃I) | Substituted Malonate |

Transformations to Structurally Related Heterocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. nih.govrsc.org The key to these transformations is often the initial reduction of the nitro group to an amine, creating a 2-substituted-5-aminopyridine intermediate.

Synthesis of Imidazo[1,2-a]pyridines: The 5-amino derivative obtained from the reduction of the parent compound can serve as a starting point for constructing imidazo[1,2-a]pyridines. This important class of nitrogen-containing heterocycles is often synthesized from 2-aminopyridine (B139424) derivatives. organic-chemistry.orgresearchgate.net Various synthetic routes involve the reaction of the aminopyridine with α-haloketones or through multicomponent reactions involving aldehydes and isocyanides. researchgate.netmdpi.com The presence of the malonate moiety offers further handles for modification before or after the cyclization.

Synthesis of Pyrazolo[1,5-a]pyridines and Related Systems: The functional groups on the molecule can be manipulated to facilitate cycloaddition reactions to form pyrazolo[1,5-a]pyridine (B1195680) architectures. organic-chemistry.org For instance, derivatives of the parent compound could potentially be converted into N-aminopyridinium ylides, which undergo regioselective cycloaddition with electron-deficient alkenes. organic-chemistry.org Another strategy involves the condensation of aminopyrazole precursors with malonate derivatives to construct fused pyrazolo[1,5-a]pyrimidine (B1248293) rings, which are known to be potent protein kinase inhibitors. nih.govresearchgate.net The recyclization of related nitropyridine structures using reagents like hydrazine (B178648) hydrate (B1144303) to form pyrazole (B372694) derivatives also highlights the potential for profound structural rearrangement of the core heterocycle. researchgate.net

Table 3: Examples of Heterocyclic Transformations

| Starting Derivative | Key Transformation | Reagents | Resulting Heterocycle |

|---|---|---|---|

| Dimethyl 2-(5-aminopyridin-2-yl)malonate | Condensation/Cyclization | α-Haloketones | Imidazo[1,2-a]pyridine |

| Pyridine-derived N-ylide | [3+2] Cycloaddition | α,β-Unsaturated carbonyls | Pyrazolo[1,5-a]pyridine |

| Aminopyrazole intermediate | Condensation/Cyclization | Malonate derivative | Pyrazolo[1,5-a]pyrimidine |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of Dimethyl 2-(5-nitropyridin-2-yl)malonate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like CDCl₃, reveals distinct signals corresponding to each unique proton environment. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of the protons in the pyridine (B92270) ring and the malonate moiety.

The spectrum is characterized by signals in the aromatic region corresponding to the protons of the 5-nitropyridine ring. A doublet of doublets is observed at approximately 8.53 ppm, which is attributed to the proton at the C4 position. Another doublet of doublets appears around 9.42 ppm, corresponding to the proton at the C6 position. A doublet at approximately 7.71 ppm is assigned to the proton at the C3 position. In the aliphatic region, a singlet for the methoxy (B1213986) (OCH₃) protons is observed at approximately 3.84 ppm. The methine (CH) proton of the malonate group presents a singlet at around 5.42 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 9.42 | dd | H-6 |

| 8.53 | dd | H-4 |

| 7.71 | d | H-3 |

| 5.42 | s | CH (malonate) |

Note: dd = doublet of doublets, d = doublet, s = singlet. Data is representative and may vary slightly based on experimental conditions.

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of this compound. The chemical shifts of the carbon signals are indicative of their electronic environment and hybridization state.

The spectrum shows signals for the carbonyl carbons of the ester groups at approximately 165.7 ppm. The carbon atoms of the pyridine ring resonate in the aromatic region, with the carbon bearing the nitro group (C5) appearing around 141.5 ppm. Other pyridine carbons are observed at approximately 154.0 ppm (C2), 153.0 ppm (C6), 134.4 ppm (C4), and 124.0 ppm (C3). The methine carbon of the malonate group is found at a chemical shift of about 51.5 ppm, and the methoxy carbons appear at approximately 53.5 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 165.7 | C=O (ester) |

| 154.0 | C-2 |

| 153.0 | C-6 |

| 141.5 | C-5 |

| 134.4 | C-4 |

| 124.0 | C-3 |

| 53.5 | OCH₃ |

Note: Data is representative and may vary slightly based on experimental conditions.

While specific 2D NMR data for this compound is not extensively reported in publicly available literature, the application of techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental for unambiguous structural confirmation. A COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity within the pyridine ring. NOESY, on the other hand, would provide information about through-space proximity of protons, helping to establish the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn allows for the calculation of its elemental formula with high accuracy. The experimentally determined mass is compared to the calculated mass for the proposed formula, providing strong evidence for the compound's identity. For this compound (C₁₀H₁₀N₂O₆), the calculated monoisotopic mass is 254.0539 g/mol . HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm).

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within a molecule. The resulting spectra provide a characteristic fingerprint of the functional groups present in this compound.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. Strong absorption bands corresponding to the C=O stretching of the ester groups are expected in the region of 1730-1750 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group typically appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching vibrations of the ester are generally observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring would contribute to absorptions in the 1400-1600 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1740 | C=O stretch | Ester |

| ~1530 | Asymmetric NO₂ stretch | Nitro |

| ~1350 | Symmetric NO₂ stretch | Nitro |

| 1200-1300 | C-O stretch | Ester |

Note: These are expected ranges and actual values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the 5-nitropyridine chromophore. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The electronic spectrum of compounds containing a nitropyridine moiety is characterized by specific transitions. wikipedia.org Generally, the spectra exhibit bands corresponding to π → π* and n → π* transitions. wikipedia.org The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. wikipedia.org The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the pyridine nitrogen atom significantly influences the energy of these transitions.

Additionally, the non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can undergo n → π* transitions. wikipedia.org These transitions involve the promotion of an electron from a non-bonding orbital to a π* antibonding orbital and are generally of lower intensity compared to π → π* transitions. wikipedia.org

In substituted nitropyridines, the position and intensity of these absorption bands can be affected by the nature and position of the substituents on the pyridine ring. For 2-substituted-5-nitropyridines, the electronic transitions are sensitive to the electronic character of the substituent at the C-2 position. The malonate group, while not a primary chromophore, can have a minor electronic influence on the pyridine ring. The solvent in which the spectrum is recorded can also play a role, with polar solvents often causing shifts in the absorption maxima (solvatochromism).

Table 1: Typical Electronic Transitions for Nitropyridine Derivatives

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation from a π bonding orbital to a π* antibonding orbital of the aromatic ring. | High energy (UV region) |

X-ray Crystallography for Definitive Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide information that, once processed, yields an electron density map from which the atomic positions can be determined.

For a substituted dimethyl malonate derivative, X-ray crystallography reveals critical structural details. nih.gov For instance, in the crystal structure of Dimethyl 2-(4-methylbenzylidene)malonate, the molecule is composed of a dimethyl malonate moiety substituted with a benzylidene ring. nih.gov The analysis provides precise measurements of the dihedral angles between the plane of the aromatic ring and the two arms of the malonate group. nih.gov Furthermore, it elucidates the nature of intermolecular interactions, such as C—H⋯O hydrogen bonds, which can dictate the packing of the molecules in the crystal lattice, often forming chains or other supramolecular architectures. nih.gov

Table 2: Representative Crystallographic Data for a Substituted Dimethyl Malonate Derivative (Dimethyl 2-(4-methylbenzylidene)malonate) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄O₄ |

| Molecular Weight | 234.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.0516 (6) |

| b (Å) | 7.7446 (3) |

| c (Å) | 12.5113 (5) |

| β (°) | 113.727 (1) |

| Volume (ų) | 1246.44 (9) |

| Z | 4 |

This detailed structural information is invaluable for understanding the molecule's steric and electronic properties, which in turn influence its reactivity and physical characteristics.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic landscape. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used approach for predicting molecular properties because it offers a good balance between accuracy and computational cost.

For Dimethyl 2-(5-nitropyridin-2-yl)malonate, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles.

Calculate Thermodynamic Properties: Compute essential energetic data, including the electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability. researchgate.net

Simulate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule. This theoretical spectrum can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations.

Determine Electronic Properties: Calculate properties like the dipole moment and Mulliken atomic charges to understand the charge distribution and polarity of the molecule. researchgate.net

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311+G**) to approximate the electronic density and atomic orbitals. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions.

An FMO analysis of this compound would reveal:

Reactivity Sites: The HOMO indicates regions susceptible to electrophilic attack (electron-donating sites), while the LUMO points to regions prone to nucleophilic attack (electron-accepting sites). For this molecule, the electron-withdrawing nitro group and the pyridine (B92270) ring would significantly influence the distribution and energy of these orbitals.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies higher stability.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com

Molecular Modeling and Dynamics for Conformational Analysis

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, which has rotatable bonds in its malonate group, this analysis is vital.

Computational methods would be used to:

Identify Stable Conformers: By systematically rotating the single bonds and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to the most stable conformers. researchgate.net

Determine Rotational Barriers: The energy maxima on the PES represent the transition states between conformers, allowing for the calculation of the energy barriers to rotation. researchgate.net

Analyze Relative Stabilities: Quantum chemical calculations, such as DFT, can determine the relative energies and thermodynamic stabilities of the different conformers, predicting which one is most likely to be present under given conditions.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into how chemical reactions occur. This compound is a synthetic intermediate, and understanding its reaction pathways is crucial for optimizing synthetic routes. mdpi.comsemanticscholar.org

Theoretical studies of its reaction mechanisms would involve:

Mapping Reaction Pathways: For a given reaction, such as the nucleophilic aromatic substitution used in its synthesis or subsequent transformations, computational methods can map the entire reaction coordinate.

Locating Transition States: The highest energy point along the reaction pathway, the transition state, can be located and characterized. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, a critical parameter for predicting reaction rates. researchgate.net

Investigating Intermediates: The calculations can identify and characterize any reactive intermediates that may be formed during the reaction, providing a more complete picture of the mechanism. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules are arranged in a specific, repeating pattern known as a crystal lattice. The nature of this arrangement is dictated by intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov It generates a three-dimensional surface around a molecule that is color-coded to show different types of close contacts with neighboring molecules.

For a crystal structure of this compound, this analysis would provide:

Visualization of Interactions: The Hirshfeld surface, mapped with properties like dnorm (normalized contact distance), would display key interaction points, with red spots indicating hydrogen bonds or other close contacts. nih.gov

Identification of Dominant Forces: This quantitative data would reveal the dominant forces holding the crystal lattice together, such as hydrogen bonds involving the nitro and ester oxygen atoms, or π-π stacking interactions involving the pyridine ring.

Below is an example of how data from a Hirshfeld surface analysis is typically presented.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis Note: This table is illustrative and not based on published experimental data for the specific compound.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents van der Waals forces between hydrogen atoms on the molecular periphery. |

| O···H / H···O | 28.2 | Indicates hydrogen bonding involving oxygen atoms of the nitro and malonate groups with hydrogen atoms of adjacent molecules. |

| C···H / H···C | 15.8 | Suggests weaker C-H···π interactions involving the pyridine ring. |

| N···H / H···N | 5.5 | Possible weak interactions involving the pyridine nitrogen. |

| C···C | 3.1 | Corresponds to potential π-π stacking interactions between pyridine rings. |

| Other | 1.9 | Includes minor contacts like O···C, N···O, etc. |

Hydrogen Bonding Networks

The architecture of hydrogen bonding networks is a critical determinant of the supramolecular assembly and physicochemical properties of crystalline solids. In the case of this compound, the molecule possesses several potential hydrogen bond acceptor sites: the two oxygen atoms of the nitro group, the four oxygen atoms of the two ester groups, and the nitrogen atom of the pyridine ring. The primary hydrogen bond donors in a crystal lattice of this compound would likely be weakly acidic C-H groups, particularly the methine C-H of the malonate moiety and the C-H groups of the pyridine ring and methyl esters.

Intermolecular interactions of the C-H···O and C-H···N types are anticipated to be the predominant forces in the formation of the crystal lattice. The geometry of these bonds, including the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, dictates the strength and directionality of these interactions.

Hypothetical Hydrogen Bonding Parameters:

To illustrate the types of data that would be obtained from an experimental crystallographic or theoretical computational study, the following interactive table presents hypothetical parameters for potential hydrogen bonds in this compound. Note: This data is for illustrative purposes only and is not derived from published experimental results.

| Donor (D) - Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C(methine)-H | O(nitro) | 1.08 | 2.30 | 3.15 | 135 |

| C(pyridine)-H | O(ester) | 1.08 | 2.45 | 3.30 | 140 |

| C(methyl)-H | N(pyridine) | 1.08 | 2.60 | 3.50 | 145 |

| C(methyl)-H | O(nitro) | 1.08 | 2.55 | 3.40 | 138 |

Detailed Research Findings:

A comprehensive investigation using X-ray crystallography would be required to definitively determine the crystal structure and the precise geometry of the hydrogen bonding network in the solid state. Such an analysis would reveal the specific intermolecular contacts and provide accurate measurements of bond lengths and angles, confirming which of the potential hydrogen bond donors and acceptors are involved in the crystal packing.

Furthermore, computational modeling, employing methods such as Density Functional Theory (DFT), could complement experimental findings. Theoretical calculations can be used to optimize the molecular geometry and predict the vibrational frequencies associated with the hydrogen bonds. The Atoms in Molecules (AIM) theory is another powerful computational tool that can be used to characterize the nature and strength of these weak intermolecular interactions by analyzing the electron density distribution.

Without specific published data, a definitive analysis of the hydrogen bonding network of this compound remains speculative. The elucidation of its crystal structure is a necessary next step to fully understand its supramolecular chemistry.

Applications in Advanced Organic Synthesis and Material Precursors

Utilization as a Versatile Synthetic Building Block

Dimethyl 2-(5-nitropyridin-2-yl)malonate is recognized as a versatile synthetic building block due to the presence of several distinct reactive centers within its molecular framework. The utility of this compound stems from the strategic placement of a malonate group on a pyridine (B92270) ring, which is itself activated by a strong electron-withdrawing nitro group. This arrangement allows for a wide range of chemical transformations, making it an attractive starting material for constructing elaborate organic molecules. Malonate derivatives, in general, are valuable intermediates in drug discovery for synthesizing more complex molecules. ontosight.ai

The primary reactive sites that contribute to its versatility include:

The Activated Methylene (B1212753) Group: The carbon atom situated between the two ester carbonyl groups (the α-carbon) is flanked by two electron-withdrawing groups, making its protons acidic. This allows for easy deprotonation by a suitable base to form a stabilized carbanion (enolate), which is a potent nucleophile.

The Ester Functionalities: The two methyl ester groups can undergo reactions typical of esters, such as hydrolysis to form a dicarboxylic acid, transesterification, amidation, or reduction to diols.

The Nitropyridine Ring: The pyridine ring is electronically deficient due to the electronegativity of the ring nitrogen and the powerful electron-withdrawing effect of the nitro group at the 5-position. This electronic nature influences the reactivity of the ring itself, making it susceptible to certain types of reactions. The nitro group can also be chemically modified, most commonly through reduction to an amino group, which dramatically alters the electronic properties of the ring and provides a new site for functionalization.

These reactive sites can often be addressed selectively, allowing chemists to use the molecule as a modular scaffold. For instance, the nucleophilic central carbon can be used to form new carbon-carbon bonds, while the nitro group can be transformed later in a synthetic sequence to introduce different functionalities.

Table 1: Key Reactive Sites and Potential Transformations

| Reactive Site | Reagent/Condition Example | Transformation Product |

|---|---|---|

| Activated Methylene (α-carbon) | 1. NaH2. R-X (Alkyl Halide) | C-Alkylated Malonate Derivative |

| Ester Groups | LiOH, H₂O | Malonic Acid Derivative |

| Nitro Group | H₂, Pd/C or SnCl₂ | 5-Aminopyridine Derivative |

Construction of Complex Organic Architectures

The multifunctionality of this compound enables its use in the systematic construction of complex organic architectures. The malonate portion can serve as a two-carbon linker or a nucleophilic handle to connect with other molecular fragments, while the nitropyridine unit can act as a rigid, aromatic scaffold.

The process of building complexity often begins with the alkylation or acylation of the malonate's central carbon. This reaction, a cornerstone of malonic ester synthesis, allows for the introduction of various side chains. wikipedia.org By choosing an appropriate alkylating agent, intricate carbon skeletons can be assembled. For example, reaction with a dihalide could lead to the formation of a new carbocyclic ring fused to the malonate position.

Furthermore, the transformation of the peripheral functional groups provides pathways to significantly increase molecular complexity. Reduction of the nitro group to an amine (forming Dimethyl 2-(5-aminopyridin-2-yl)malonate) introduces a versatile functional group that can participate in a host of subsequent reactions. This new amino group can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution. Crucially, it can also act as an internal nucleophile, enabling cyclization reactions with the nearby malonate-derived side chains to create fused heterocyclic systems. This strategic unmasking of reactivity is a powerful tool for building elaborate, multi-ring structures from a relatively simple starting material.

Precursor in Diverse Heterocyclic Compound Synthesis

The malonate functional group is a classic precursor for the synthesis of a wide variety of heterocyclic compounds, particularly through condensation reactions with dinucleophiles. researchgate.net this compound is therefore a valuable starting material for creating novel heterocyclic systems that incorporate a 5-nitropyridin-2-yl substituent.

One of the most common applications of malonates is in the synthesis of pyrimidines and related heterocycles like barbiturates. wikipedia.orgresearchgate.net In reactions such as the Biginelli reaction, the malonate can condense with an aldehyde and urea (B33335) or thiourea (B124793) to form a dihydropyrimidine (B8664642) ring in a one-pot process. researchgate.net Applying this methodology to this compound would lead to pyrimidine (B1678525) derivatives bearing the nitropyridine moiety, a structural motif of interest in medicinal chemistry.

Moreover, the reduction of the nitro group to an amine opens up a vast array of possibilities for intramolecular cyclization. The resulting aminopyridine derivative contains a nucleophilic amine and electrophilic ester groups in proximity. Depending on the reaction conditions and any additional groups attached to the malonate carbon, this can be exploited to synthesize various fused bicyclic and polycyclic heteroaromatic systems.

Table 2: Potential Heterocyclic Systems from this compound

| Reagent(s) | Resulting Heterocyclic Core |

|---|---|

| Urea or Thiourea | Pyrimidine-2,4,6-trione (Barbiturate) or Thiobarbiturate |

| Guanidine | 2-Aminopyrimidine-4,6-dione |

| Hydrazine (B178648) | Pyrazolidine-3,5-dione |

| Hydroxylamine | Isoxazolidine-3,5-dione |

Role in Cascade and One-Pot Reaction Sequences

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. This compound is an ideal substrate for designing such sequences due to its multiple reactive sites. These processes are often employed in multicomponent reactions (MCRs), which are convergent processes that align with the principles of green chemistry by improving atom, step, and pot economies. semanticscholar.org

The activated methylene group can initiate a cascade by acting as a nucleophile in a Michael addition or a Knoevenagel condensation. For example, a Knoevenagel condensation with an aldehyde would generate a pyridinyl-substituted alkylidene malonate. This highly electrophilic intermediate is primed for a subsequent intramolecular reaction, such as a cyclization involving another functional group on the pyridine ring or on a side chain, or an intermolecular reaction with another nucleophile present in the pot.

The synthesis of complex heterocyclic systems such as chromeno[2,3-b]pyridines has been achieved through multicomponent transformations involving malonates, demonstrating the power of these one-pot methods. semanticscholar.org By analogy, this compound could be employed in similar MCRs with salicylaldehydes and other components to generate novel, complex heterocyclic scaffolds in a highly efficient manner.

Methodologies for Incorporating Malonate-Derived Scaffolds into Larger Systems

Incorporating the this compound scaffold into larger, more complex molecular systems is achieved through several established synthetic methodologies that exploit its inherent reactivity. These methods focus on forming new carbon-carbon or carbon-heteroatom bonds.

C-C Bond Formation via Nucleophilic Attack: The most direct method involves the deprotonation of the central carbon to form a nucleophilic enolate. This enolate can then be used in a variety of C-C bond-forming reactions.

Alkylation and Acylation: Reaction with alkyl or acyl halides in a classic malonic ester synthesis approach. wikipedia.org

Michael Addition: 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.

Attack on Organometallic Complexes: Substituted malonates serve as effective soft nucleophiles for reacting with organometallic species. For instance, lithium salts of dimethyl malonate have been shown to react with (η³-allyl)dicarbonylnitrosyl iron complexes, resulting in the formation of allylated malonate esters. researchgate.net This methodology provides a regioselective route to incorporate allyl moieties.

Cyclocondensation Reactions: As detailed in section 7.3, the malonate unit can react with dinucleophiles like urea, guanidine, or hydrazine to form new heterocyclic rings, thereby merging the scaffold into a larger polycyclic system. researchgate.net

Modification and Cross-Coupling: The functional groups on the pyridine ring can be modified to enable participation in modern cross-coupling reactions. The reduction of the nitro group to an amine provides a handle for amide bond formation. Alternatively, the pyridine ring could be halogenated to introduce a site for reactions like Suzuki, Heck, or Buchwald-Hartwig coupling, which are powerful methods for linking aromatic systems.

Coordination to Metal Centers: The malonate group, particularly after hydrolysis to the corresponding dicarboxylate, can act as an O,O'-bidentate chelating ligand for various metal ions. This has been demonstrated in the formation of malonate platinum(II) complexes with square-planar geometry. nih.gov This approach incorporates the organic scaffold into larger organometallic or coordination complexes, which have applications in catalysis and materials science.

Table 3: Summary of Methodologies for Scaffold Incorporation

| Methodology | Reaction Type | Reagents | Result |

|---|---|---|---|

| Nucleophilic C-Alkylation | Sₙ2 Reaction | Base (e.g., NaH), R-X | Attaches alkyl group 'R' to the central carbon |

| Organometallic Coupling | Nucleophilic Attack | Li-malonate, Allyl-Iron Complex | Forms an allylated malonate derivative researchgate.net |

| Cyclocondensation | Biginelli-type Reaction | Aldehyde, Urea | Forms a dihydropyrimidine ring fused to the scaffold |

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Enhanced Reactivity

Future research will likely focus on the development of innovative catalytic systems to improve the synthesis and functionalization of "Dimethyl 2-(5-nitropyridin-2-yl)malonate." While traditional synthesis may rely on nucleophilic aromatic substitution, modern catalysis offers milder and more efficient alternatives.

Transition-Metal Catalysis: Rhodium and palladium catalysts have shown considerable promise in the C-H functionalization of pyridines. bldpharm.comnih.govresearchgate.net Future work could explore the use of rhodium(III) catalysis for the direct ortho-C-H alkylation or arylation of the pyridine (B92270) ring in "this compound," offering a more atom-economical approach than traditional cross-coupling reactions. bldpharm.comnih.gov The development of rhodium oxide catalysts for the hydrogenation of functionalized pyridines under mild conditions could also be applied to the selective reduction of the nitro group in the target molecule, providing a valuable synthetic tool. europa.eu

Photoredox and Organocatalysis: Emerging fields like photoredox and organocatalysis present exciting opportunities. Photochemical methods could enable novel functionalizations of the pyridine ring via the generation of pyridinyl radicals. nih.gov Organocatalysis, on the other hand, offers a metal-free approach to the asymmetric functionalization of pyridine derivatives. bldpharm.comchemrxiv.orgmdpi.com For instance, new pyrrolidine-based organocatalysts could be designed for the enantioselective Michael addition of aldehydes to nitroolefins, a strategy that could be adapted for the asymmetric synthesis of chiral derivatives of "this compound". nih.gov

A comparative look at potential catalytic approaches is presented in the table below.

| Catalytic System | Potential Application for this compound | Advantages |

| Rhodium Catalysis | Direct C-H functionalization of the pyridine ring. | High regioselectivity, good functional group tolerance. bldpharm.comnih.govresearchgate.net |

| Palladium Catalysis | Cross-coupling reactions for C-C and C-N bond formation. | Well-established, broad substrate scope. |

| Photoredox Catalysis | Novel functionalization through radical intermediates. | Mild reaction conditions, unique reactivity. nih.gov |

| Organocatalysis | Asymmetric synthesis of chiral derivatives. | Metal-free, environmentally benign. bldpharm.comchemrxiv.orgmdpi.comnih.gov |

Exploration of New Reactivity Modes and Selectivities

Beyond established reactions, future studies are expected to delve into new modes of reactivity for "this compound," leading to the synthesis of novel and complex molecular structures.

Cycloaddition Reactions: The electron-deficient nature of the nitropyridine ring makes it a suitable candidate for cycloaddition reactions. Research on 1,3-dipolar cycloadditions of nitropyridines with azomethine ylides has demonstrated a pathway to condensed pyrrolines. ontosight.airesearchgate.net This strategy could be applied to "this compound" to construct novel fused heterocyclic systems. The regioselectivity of such reactions would be an important area of investigation.

Selective Functionalization: Achieving selective functionalization at different positions of the molecule is a key challenge. For instance, developing methods for the selective reduction of the nitro group in the presence of the malonate esters, or vice versa, would significantly enhance the synthetic utility of this compound. Furthermore, exploring the selective C-H functionalization at the C3, C4, or C6 positions of the pyridine ring would provide access to a wider range of derivatives. synthiaonline.comillinois.edunih.gov

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the production and study of "this compound" and its derivatives.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch synthesis, including improved safety, enhanced heat and mass transfer, and the ability to perform reactions under high pressure and temperature. europa.eumdpi.comresearchgate.net The synthesis of nitropyridines, which can be hazardous in batch processes, has been successfully demonstrated in flow reactors. rsc.orgchemuniverse.com Applying this technology to the synthesis of "this compound" could lead to safer, more efficient, and scalable production. mdpi.com Microfluidic reactors, in particular, allow for precise control over reaction parameters and are ideal for high-throughput screening and optimization of reaction conditions.

Automated Synthesis: Automated synthesis platforms can accelerate the discovery and optimization of new reactions and the synthesis of compound libraries. mdpi.com These platforms can be used to systematically vary reaction parameters, reagents, and catalysts, enabling the rapid identification of optimal conditions for the synthesis and functionalization of "this compound". bldpharm.comrsc.org The combination of automated synthesis with high-throughput screening could significantly shorten the timeline for the development of new derivatives with desired properties.

Advanced Computational Methodologies for Predictive Synthesis and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry, and its application to "this compound" will undoubtedly provide deep insights into its reactivity and guide the design of new experiments.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of "this compound". Such studies can help in understanding the regioselectivity of its reactions, the mechanism of catalytic cycles, and the influence of substituents on its properties. For instance, DFT could be used to model the transition states of nucleophilic aromatic substitution reactions on the nitropyridine ring, providing a theoretical basis for optimizing reaction conditions.

In Silico Screening and Machine Learning: In silico screening methods can be used to virtually evaluate the potential biological activity or material properties of derivatives of "this compound". This can help in prioritizing synthetic targets and focusing experimental efforts on the most promising candidates. Furthermore, machine learning algorithms can be trained on existing reaction data to predict the outcome of new reactions, accelerating the discovery of novel transformations and optimizing reaction conditions.

Design and Synthesis of Chemically Diverse Scaffolds for Fundamental Research

"this compound" serves as a versatile building block for the synthesis of a wide array of chemically diverse scaffolds, which are of great interest in medicinal chemistry and materials science.

Bioactive Scaffolds: The pyridine scaffold is a common motif in many pharmaceuticals. By functionalizing the pyridine ring, reducing the nitro group to an amine, and modifying the malonate moiety, a library of novel compounds can be generated for biological screening. nih.govnih.gov The resulting aminopyridine derivatives, for example, can serve as key intermediates for the synthesis of fused heterocyclic systems with potential therapeutic applications.

Functional Materials: The unique electronic properties of the nitropyridine ring suggest that derivatives of "this compound" could be explored as building blocks for functional organic materials. By incorporating this unit into larger conjugated systems, it may be possible to develop new materials with interesting optical or electronic properties.

Q & A

Basic Research Questions